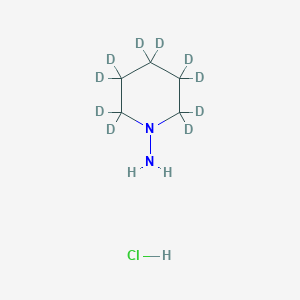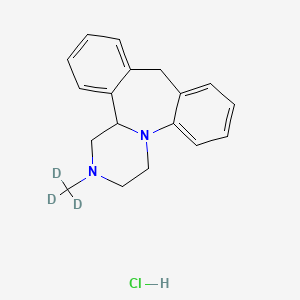
BCN-PEG1-Val-Cit-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) unit, and a valine-citrulline (Val-Cit) dipeptide. The BCN group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool in click chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG1-Val-Cit-OH involves multiple steps:
Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
PEGylation: The PEG unit is introduced through a reaction with a suitable PEG derivative.
Dipeptide Coupling: The Val-Cit dipeptide is coupled to the PEGylated BCN through peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
BCN-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry Reactions: The BCN group reacts with azide-containing molecules through SPAAC.
Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B, an enzyme present in lysosomes
Common Reagents and Conditions
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature.
Cleavage Reactions: Occur under physiological conditions in the presence of cathepsin B.
Major Products
SPAAC Reactions: Formation of triazole-linked products.
Cleavage Reactions: Release of the drug payload from the ADC
Aplicaciones Científicas De Investigación
BCN-PEG1-Val-Cit-OH has diverse applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Facilitates the study of biological processes through targeted delivery of probes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the synthesis of specialized polymers and materials .
Mecanismo De Acción
BCN-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry: The BCN group undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
Cleavage by Cathepsin B: The Val-Cit dipeptide is specifically cleaved by cathepsin B, releasing the drug payload within lysosomes
Comparación Con Compuestos Similares
Similar Compounds
BCN-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing an additional p-aminobenzyl carbamate (PABC) group.
BCN-PEG2-Val-Cit-OH: Similar to BCN-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific combination of BCN, PEG, and Val-Cit, which provides optimal properties for click chemistry and targeted drug delivery .
Propiedades
Fórmula molecular |
C27H43N5O8 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1 |
Clave InChI |
ZMNHKMPWSOWDHJ-YYCBCANDSA-N |
SMILES isomérico |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)






![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
